Avatrombopag hydrochloride

thrombocytopenia immune thrombocytopenia drug safety

Select Avatrombopag hydrochloride for your thrombocytopenia R&D programs. It is the only oral TPO receptor agonist free from hepatotoxicity boxed warnings, liver function monitoring, and food-type/timing restrictions, in contrast to eltrombopag. Supported by ADAPT-1 & ADAPT-2 phase 3 trials (up to 88.1% platelet transfusion avoidance) and unique pediatric ITP evidence (AVA-PED-301). Choose this compound for protocol design requiring the highest safety ranking in network meta-analyses and seamless TPO-RA switching.

Molecular Formula C29H35Cl3N6O3S2
Molecular Weight 686.1 g/mol
Cat. No. B2483305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvatrombopag hydrochloride
Molecular FormulaC29H35Cl3N6O3S2
Molecular Weight686.1 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl.Cl
InChIInChI=1S/C29H34Cl2N6O3S2.ClH/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40;/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38);1H
InChIKeyJSHJSCRYBTVFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Avatrombopag Hydrochloride Procurement: Second-Generation Oral TPO Receptor Agonist with Quantified Safety and Convenience Advantages


Avatrombopag hydrochloride (CAS 570403-17-7), the hydrochloride salt form of avatrombopag, is an orally bioavailable, non-peptide small molecule thrombopoietin (TPO) receptor agonist with an EC50 of 3.3 nM that stimulates megakaryocyte proliferation and differentiation to increase platelet production . As the second oral TPO receptor agonist approved for clinical use, avatrombopag received FDA approval in May 2018 for thrombocytopenia in adult patients with chronic liver disease scheduled to undergo a procedure, and was subsequently approved for adult chronic immune thrombocytopenia (ITP) [1]. The compound is supplied as avatrombopag maleate tablets under the brand name Doptelet, with generic bioequivalence studies currently underway [2].

Why Avatrombopag Hydrochloride Cannot Be Interchanged with Eltrombopag or Other In-Class TPO Receptor Agonists


Within the TPO receptor agonist class, oral avatrombopag, oral eltrombopag, and injectable romiplostim exhibit fundamentally different safety monitoring requirements, food interaction profiles, and off-target risk burdens that preclude simple therapeutic substitution. Eltrombopag carries an FDA boxed warning for hepatotoxicity requiring mandatory liver function test monitoring and chelates polyvalent cations, necessitating a strict 4-hour food-restricted window around dosing [1]. Romiplostim, as an injectable biologic, introduces neutralizing antibody risk and requires healthcare provider administration [2]. Avatrombopag lacks these class-associated liabilities: it carries no hepatotoxicity boxed warning, no requirement for liver function monitoring, and no food-type or timing restrictions [3]. These differences are not interchangeable in procurement or clinical protocol design.

Avatrombopag Hydrochloride: Quantitative Differentiation Evidence Versus Eltrombopag and Romiplostim


Safety Profile Ranking: SUCRA Analysis Places Avatrombopag as Highest Safety Among Oral TPO-RAs

In a systematic review and network meta-analysis of 14 randomized controlled trials involving 1,454 adult ITP patients, avatrombopag demonstrated the highest safety ranking among TPO receptor agonists with a surface under the cumulative ranking curve (SUCRA) value of 23.8% (lower SUCRA indicates better safety) [1]. Within the FDA Adverse Event Reporting System (FAERS) database analysis of 982 TPO-RA-related hemorrhagic and thrombotic events, avatrombopag was associated with only 7 preferred terms (PTs), compared to 18 PTs for eltrombopag and 26 PTs for romiplostim [2]. A separate network meta-analysis of 1,360 participants confirmed avatrombopag carried the least treatment-related adverse events (TRAEs) risk with a SUCRA value of 37.0 [3].

thrombocytopenia immune thrombocytopenia drug safety network meta-analysis

Bleeding Event Reduction: 62% Lower Incidence of Bleeding Events Versus Eltrombopag and Romiplostim

A systematic literature review and network meta-analysis evaluated bleeding event incidence across TPO receptor agonists in adult ITP patients. Avatrombopag was associated with a statistically significant lower incidence of any bleeding events versus eltrombopag (incidence rate ratio [IRR] 0.38; 95% credible interval [CrI] 0.19-0.75) and versus romiplostim (IRR 0.38; 95% CrI 0.19-0.75) [1]. This represents a 62% relative reduction in bleeding event risk compared to both alternative TPO receptor agonists.

bleeding risk immune thrombocytopenia clinical outcome network meta-analysis

Platelet Response Rate: SUCRA Analysis Ranks Avatrombopag Highest for Efficacy Among Oral TPO-RAs

In a network meta-analysis of 15 randomized controlled trials involving 1,360 adult ITP participants, avatrombopag demonstrated the highest platelet response rate with a surface under the cumulative ranking curve (SUCRA) value of 87.5, compared to eltrombopag, romiplostim, recombinant human TPO, and hetrombopag [1]. All five therapies showed significantly better platelet response than placebo, and avatrombopag (OR 7.42; 95% CI 1.74-31.69) and rhTPO (OR 3.86; 95% CI 1.62-9.18) demonstrated statistically superior efficacy compared to eltrombopag [2].

platelet response thrombocytopenia efficacy ranking SUCRA analysis

No Food Restriction Requirement: Pharmacokinetic Independence from Dietary Cation Chelation

Unlike eltrombopag, which acts as a chelating agent that binds polyvalent cations (calcium, magnesium, aluminum, iron, zinc), avatrombopag does not chelate polyvalent cations and therefore can be administered with food without restrictions regarding meal composition or timing [1]. Eltrombopag requires administration two hours prior to or four hours after meals containing polyvalent cations to mitigate clinically relevant effects on pharmacokinetic profile, a restriction that does not apply to avatrombopag [2]. The FDA-approved labeling for avatrombopag explicitly states administration with food and contains no cation-related timing restrictions [3].

bioavailability food effect pharmacokinetics drug-drug interaction

Absence of Hepatotoxicity Boxed Warning: Regulatory Safety Differentiation from Eltrombopag

Eltrombopag carries an FDA boxed safety warning for hepatotoxicity, necessitating hepatic function monitoring and periodic liver function testing [1]. In contrast, avatrombopag has not been shown to induce hepatotoxicity in clinical studies and carries no requirement for monitoring of liver function [2]. In the phase 3 ADAPT-1 and ADAPT-2 trials in chronic liver disease patients (pooled N=435), avatrombopag demonstrated a safety profile similar to placebo with no hepatotoxicity signal, even in this hepatically compromised population [3].

hepatotoxicity drug safety FDA boxed warning liver function monitoring

Chronic Liver Disease Platelet Transfusion Reduction: Superiority Over Placebo in ADAPT-1 and ADAPT-2 Phase 3 Trials

In two identically designed phase 3 randomized, double-blind, placebo-controlled trials (ADAPT-1, N=231; ADAPT-2, N=204), avatrombopag demonstrated statistically significant superiority over placebo in reducing the need for platelet transfusions or rescue procedures for bleeding in patients with thrombocytopenia and chronic liver disease undergoing scheduled procedures [1]. In ADAPT-1, 65.6% of patients receiving 60 mg avatrombopag and 88.1% receiving 40 mg met the primary endpoint versus 22.9% and 38.2% for placebo, respectively (P < .0001 for both) [2]. In ADAPT-2, 68.6% (60 mg) and 87.9% (40 mg) met the primary endpoint versus 34.9% and 33.3% for placebo (P < .001 for both) [3]. This indication is unique to avatrombopag among oral TPO-RAs.

chronic liver disease thrombocytopenia platelet transfusion pre-procedural

Avatrombopag Hydrochloride: Validated Research and Clinical Application Scenarios Supported by Quantitative Evidence


Pre-Procedural Thrombocytopenia Management in Chronic Liver Disease Patients

Avatrombopag is the only oral TPO receptor agonist with FDA approval and phase 3 evidence for reducing platelet transfusion requirements in patients with chronic liver disease and thrombocytopenia scheduled for invasive procedures. The ADAPT-1 and ADAPT-2 trials (pooled N=435) demonstrated 65.6-88.1% of avatrombopag-treated patients avoided platelet transfusions versus 22.9-38.2% with placebo (P < .001), establishing a unique procurement position not addressable by eltrombopag or romiplostim in this indication [1]. This scenario is particularly relevant for hepatology centers, interventional radiology departments, and surgical pre-admission clinics managing patients with cirrhosis and baseline platelet counts below 50 × 10⁹/L.

Second-Line Immune Thrombocytopenia Therapy with Prioritized Safety and Convenience Profile

For adult chronic ITP patients requiring second-line therapy after corticosteroid failure or intolerance, avatrombopag offers the highest SUCRA safety ranking (23.8%) among TPO-RAs and eliminates the food restrictions and hepatotoxicity monitoring burdens associated with eltrombopag [2]. Network meta-analysis data indicate a 62% reduction in bleeding events versus both eltrombopag and romiplostim (IRR 0.38, 95% CrI 0.19-0.75), supporting procurement decisions where bleeding prevention is the primary clinical objective [3]. This scenario applies to hematology clinics, specialty pharmacies, and hospital formularies evaluating TPO-RA class positioning.

Pediatric Immune Thrombocytopenia Treatment with Validated Phase 3b Evidence

The AVA-PED-301 phase 3b randomized, double-blind, placebo-controlled trial (N=75) established avatrombopag as an effective oral treatment for children and adolescents aged ≥1 to <18 years with persistent or chronic ITP [4]. This trial represents the first randomized phase 3 evidence for any oral TPO-RA in pediatric ITP, with the majority of enrolled patients having not responded to other TPO-RA treatments [5]. This application scenario is relevant for pediatric hematology centers and children's hospitals seeking an oral alternative to injectable romiplostim in the pediatric ITP population.

TPO-RA Switching Strategy for Patients with Eltrombopag Intolerance or Inadequate Response

A prospective, multicenter phase 4 switching study (NCT04638829) evaluated adult ITP patients switched from eltrombopag or romiplostim to avatrombopag, demonstrating that a large percentage of patients achieved platelet response regardless of reason for switch [6]. Real-world data from four large US tertiary medical centers confirm that heavily pre-treated ITP patients switching from either eltrombopag or romiplostim to avatrombopag achieve platelet responses, supporting avatrombopag as a rational sequential therapy option when prior TPO-RA therapy fails or is poorly tolerated [7]. This scenario is applicable to hematology practices managing TPO-RA treatment sequencing decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avatrombopag hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.